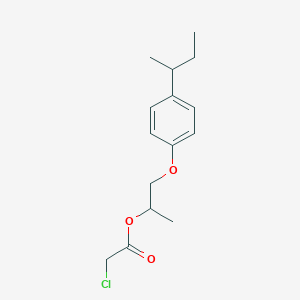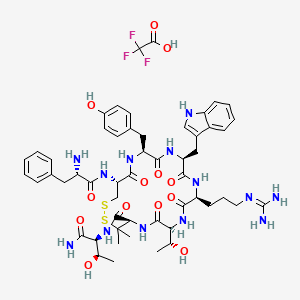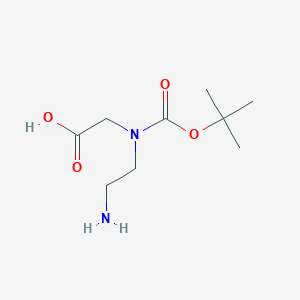
N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)glycine is a synthetic compound that belongs to the class of amino acids. It is characterized by the presence of an aminoethyl group and a tert-butoxycarbonyl (Boc) protecting group attached to the glycine molecule. This compound is often used in peptide synthesis and other biochemical applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)glycine typically involves the protection of the amino group of glycine with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)glycine can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to yield simpler amine derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions to expose the free amine group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Oxo derivatives of the aminoethyl group.
Reduction: Amine derivatives.
Substitution: Free amine form of glycine.
科学研究应用
N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)glycine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
作用机制
The mechanism of action of N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)glycine involves its ability to participate in peptide bond formation and other biochemical reactions. The Boc protecting group provides stability during synthesis and can be selectively removed to expose reactive sites. The aminoethyl group can interact with various molecular targets, facilitating the formation of desired products.
相似化合物的比较
Similar Compounds
N-(2-Aminoethyl)glycine: Lacks the Boc protecting group, making it more reactive but less stable.
N-(tert-Butoxycarbonyl)glycine: Contains only the Boc group, without the aminoethyl modification.
N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)alanine: Similar structure but with an alanine backbone instead of glycine.
Uniqueness
N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)glycine is unique due to the combination of the Boc protecting group and the aminoethyl modification, providing a balance of stability and reactivity that is valuable in synthetic and biochemical applications.
属性
CAS 编号 |
70889-94-0 |
|---|---|
分子式 |
C9H18N2O4 |
分子量 |
218.25 g/mol |
IUPAC 名称 |
2-[2-aminoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11(5-4-10)6-7(12)13/h4-6,10H2,1-3H3,(H,12,13) |
InChI 键 |
XDGIJUUNOMQHSJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(CCN)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B14015576.png)


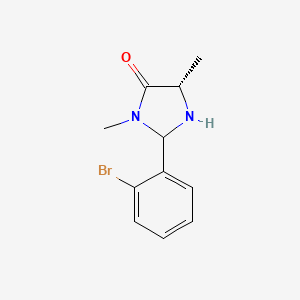
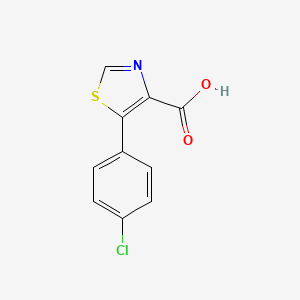

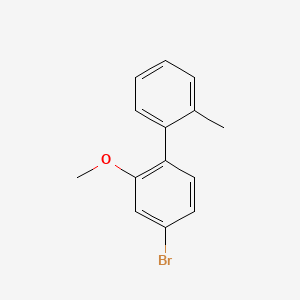


![Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl-](/img/structure/B14015637.png)
